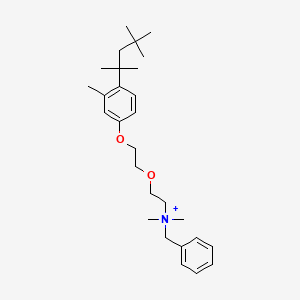![molecular formula C9H9ClN2O B12819515 7-Chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12819515.png)
7-Chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a chlorine atom at the 7th position and an ethyl group at the 1st position of the benzimidazole ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-1,2-phenylenediamine with ethyl chloroformate under basic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex derivatives.
Reduction Reactions: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol). The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 7-substituted benzimidazole derivatives.
Oxidation Reactions: Products include oxidized benzimidazole derivatives with additional functional groups.
Reduction Reactions: Products include dihydrobenzimidazole derivatives.
Aplicaciones Científicas De Investigación
7-Chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 7-Chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one depends on its specific biological target. In general, benzimidazole derivatives can interact with various molecular targets, including enzymes and receptors. The chlorine and ethyl substituents can influence the binding affinity and specificity of the compound. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-1H-benzo[d]imidazol-2(3H)-one: Lacks the chlorine substituent at the 7th position.
7-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one: Has a methyl group instead of an ethyl group at the 1st position.
7-Chloro-1-ethyl-1H-benzo[d]imidazole: Lacks the carbonyl group at the 2nd position.
Uniqueness
7-Chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both the chlorine atom at the 7th position and the ethyl group at the 1st position. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H9ClN2O |
|---|---|
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
4-chloro-3-ethyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H9ClN2O/c1-2-12-8-6(10)4-3-5-7(8)11-9(12)13/h3-5H,2H2,1H3,(H,11,13) |
Clave InChI |
PXHPVQCACHGZMO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=CC=C2Cl)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B12819432.png)
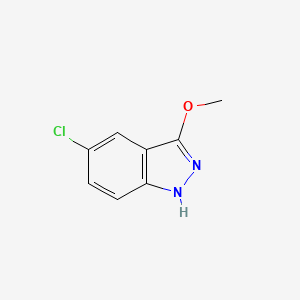
![(R)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12819436.png)

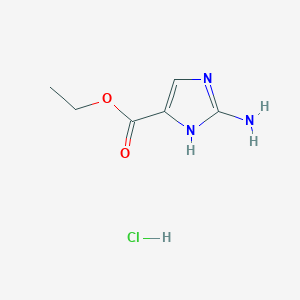
![2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B12819453.png)
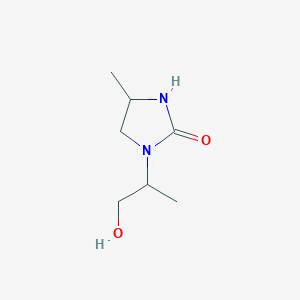
![2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B12819472.png)
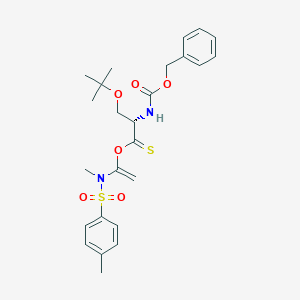
![2-[(2R,5R,8R,11R,14R,17S)-5,17-bis(4-aminobutyl)-8-[3-(diaminomethylideneamino)propyl]-14-(hydroxymethyl)-11-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetic acid](/img/structure/B12819484.png)
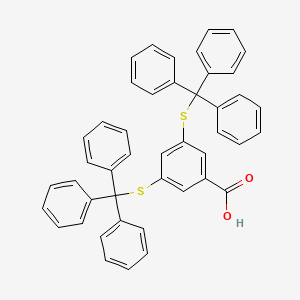
![(2-aMino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid](/img/structure/B12819507.png)
![[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine](/img/structure/B12819508.png)
